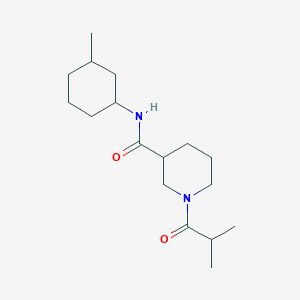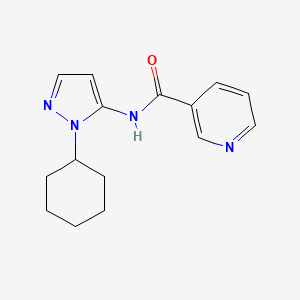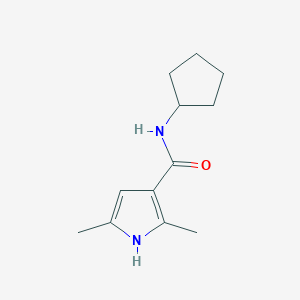
2-(Methoxymethylsulfanyl)-1-methylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethylsulfanyl)-1-methylbenzimidazole, also known as MMBI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMBI is a benzimidazole derivative that has a sulfur-containing side chain, which makes it a promising candidate for use in different biological and chemical processes.
作用機序
The mechanism of action of 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole has been shown to inhibit the growth of various bacteria and fungi by interfering with their metabolic processes. 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
2-(Methoxymethylsulfanyl)-1-methylbenzimidazole has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole has been shown to increase the activity of certain enzymes, such as catalase and superoxide dismutase, which are involved in antioxidant defense mechanisms. 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole has also been shown to decrease the levels of reactive oxygen species, which can cause oxidative damage to cells. In addition, 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole has been shown to modulate the expression of various genes involved in cell signaling and metabolism.
実験室実験の利点と制限
2-(Methoxymethylsulfanyl)-1-methylbenzimidazole has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole can be easily synthesized in large quantities, making it a cost-effective reagent for use in various experiments. However, 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole also has some limitations, including its limited solubility in water and some organic solvents. 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole can also be sensitive to heat and light, which can affect its stability and activity.
将来の方向性
There are several future directions for research on 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole. One potential area of research is the development of new drugs based on 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole, particularly for the treatment of bacterial and fungal infections and cancer. Another area of research is the optimization of the synthesis method for 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole, to improve its purity and yield. Additionally, further studies are needed to elucidate the mechanism of action of 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole and its effects on different biological systems. Finally, the potential applications of 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole in environmental science, such as wastewater treatment, should be further explored.
合成法
2-(Methoxymethylsulfanyl)-1-methylbenzimidazole can be synthesized by reacting 2-(chloromethylsulfanyl)-1-methylbenzimidazole with methanol in the presence of a base. The reaction proceeds via a substitution reaction, where the chlorine atom is replaced by a methoxy group to form 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole. The purity and yield of 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole can be improved by using different solvents, temperatures, and reaction times.
科学的研究の応用
2-(Methoxymethylsulfanyl)-1-methylbenzimidazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole has been shown to have antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs. 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole has also been used as a plant growth regulator, as it can enhance the growth and yield of crops. In addition, 2-(Methoxymethylsulfanyl)-1-methylbenzimidazole has been shown to have potential applications in wastewater treatment, as it can remove heavy metals and other pollutants from contaminated water.
特性
IUPAC Name |
2-(methoxymethylsulfanyl)-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-12-9-6-4-3-5-8(9)11-10(12)14-7-13-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUBOHNEVMDTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethylsulfanyl)-1-methylbenzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)
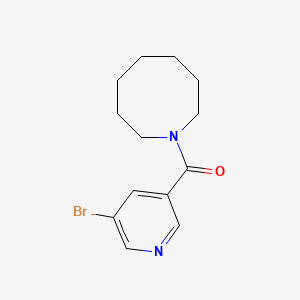
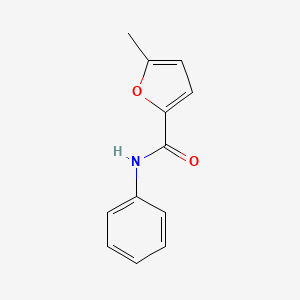

![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
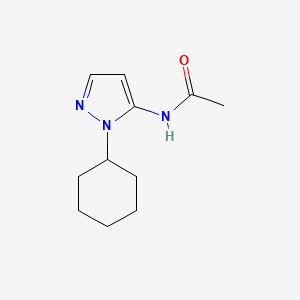
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
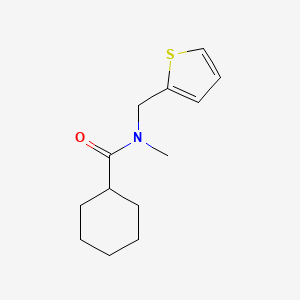
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)
